2-(4-chlorophenyl)-6-(furan-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
The compound 2-(4-chlorophenyl)-6-(furan-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one belongs to the triazoloquinazoline family, a class of heterocyclic compounds notable for their fused triazole and quinazoline rings. This structure features a 4-chlorophenyl group at position 2 and a furan-2-yl substituent at position 5. The dihydroquinazolinone scaffold contributes to its planar rigidity, while the substituents modulate electronic properties and biological interactions. Triazoloquinazolines are often explored for pharmacological applications, including antimicrobial and anticancer activities, owing to their ability to interact with biological targets like kinases and DNA .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-(furan-2-yl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-13-5-3-11(4-6-13)18-22-19-21-15-8-12(17-2-1-7-26-17)9-16(25)14(15)10-24(19)23-18/h1-7,10,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVWOMXOLJMKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CC=C(C=C4)Cl)N=C21)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-(furan-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles or carboxylic acids.
Substitution Reactions: The chlorophenyl and furan substituents are introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds and furan derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-(furan-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Chlorinated aromatic compounds, furan derivatives
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-(4-chlorophenyl)-6-(furan-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of other complex molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-(furan-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs .
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound enhances lipophilicity (logP ~3.3) compared to 4-fluorophenyl (logP 2.9) . Chlorine’s stronger EWG effect may improve membrane permeability but reduce solubility (logSw ≈ -3.5 for chlorophenyl analogs ).
Pharmacological Potential
Biological Activity
The compound 2-(4-chlorophenyl)-6-(furan-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the quinazolinone family, known for its diverse biological activities. This article explores its pharmacological significance, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent in various diseases.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazole ring fused with a quinazolinone moiety and a furan substituent, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values for MCF-7 and A549 cells were reported as 15 µM and 20 µM respectively.
Antimicrobial Activity
The compound also displays notable antimicrobial properties :
- Bacterial Inhibition : Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. In particular, it has been effective against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound has demonstrated antifungal effects against Candida albicans, suggesting its potential application in treating fungal infections.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Research Findings : In animal models of inflammation, administration of the compound reduced edema and inflammatory markers significantly.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
